Phoratoxon sulfoxide is a metabolite derived from various parent compounds, which has been studied for its potential applications in different fields. The sulfoxide group is a common feature in many therapeutic agents and pesticides, and its effects can be significant in both human medicine and agriculture. The research on this compound has revealed its potent uricosuric effects, which could be beneficial in the treatment of chronic gouty arthritis1. Additionally, its role in the detoxification processes in insects, specifically in the fall armyworm, has been examined to understand its potential in pest management2.
The primary chemical reaction involving Phoratoxon Sulfoxide discussed in the literature is its formation through the oxidation of Phorate. This oxidation occurs in a stepwise manner, with Phorate first being oxidized to its sulfoxide and sulfone forms before further oxidation to Phoratoxon and subsequently Phoratoxon sulfoxide [, ].
The uricosuric effect of phoratoxon sulfoxide has potential therapeutic applications in the treatment of chronic gouty arthritis. By promoting the excretion of uric acid, this compound could help in managing the symptoms of gout and preventing the formation of urate crystals in the joints. The research suggests that the sulfoxide metabolite alone may account for the uricosuric activity observed with the parent drug, indicating its significance in drug development for gout treatment1.
In agriculture, the sulfoxidation of phorate to form phoratoxon sulfoxide plays a crucial role in the survival of the fall armyworm against organophosphate insecticides. The induction of the sulfoxidase enzyme by environmental factors and developmental stages indicates that this detoxification process is adaptive and can be influenced by external conditions. Understanding this mechanism can lead to the development of more effective pest management strategies, including the use of enzyme inhibitors or the design of insecticides that are less susceptible to detoxification by sulfoxidation2.
The sulfoxide metabolite of G-25671, a phenylbutazone analogue, has been identified as a potent uricosuric agent. This metabolite is produced in the human body following the administration of the parent drug and is responsible for enhancing the excretion of uric acid. The mechanism by which this sulfoxide induces uricosuria is not fully elucidated but is believed to involve the inhibition of uric acid reabsorption in the renal tubules, thereby increasing its elimination from the body1.
In the context of pest management, phoratoxon sulfoxide is formed through the microsomal sulfoxidation of phorate, an organophosphate insecticide. The sulfoxidation process in the fall armyworm involves the transformation of phorate into its sulfoxide derivative, which is less toxic to the larvae. This detoxification mechanism is enhanced by various factors, including the presence of allelochemicals, drugs, and host plants, leading to increased resistance of the larvae to the insecticide. The enzyme responsible for this transformation is found in different tissues of the larvae, with the midgut showing the highest activity. The activity of this enzyme increases during larval development and is subject to inhibition by certain compounds, suggesting a complex interaction with other metabolic pathways2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: